molecular formula C9H6F3N B12982694 2-(Difluoromethyl)-5-fluoro-1H-indole

2-(Difluoromethyl)-5-fluoro-1H-indole

Cat. No.: B12982694
M. Wt: 185.15 g/mol
InChI Key: HRNYFOLPWIUSLE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoro-1H-indole is a fluorinated indole derivative that has garnered significant interest in the field of organic chemistry. The presence of both difluoromethyl and fluoro groups in its structure imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluoro-1H-indole typically involves the introduction of the difluoromethyl group onto an indole scaffold. One common method is the late-stage difluoromethylation of indole derivatives using difluoromethylation reagents. This process can be achieved through various strategies, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the use of difluoromethylation reagents like TMSCF2H (trimethylsilyl difluoromethyl) under mild conditions has been reported .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can facilitate the efficient introduction of the difluoromethyl group onto the indole core . Additionally, continuous flow chemistry techniques may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluoro-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted indole derivatives, while cross-coupling reactions can produce complex difluoromethylated compounds .

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoro-1H-indole

InChI

InChI=1S/C9H6F3N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H

InChI Key

HRNYFOLPWIUSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(F)F

Origin of Product

United States

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